2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader evolution of organofluorine chemistry, which has become increasingly important since the mid-20th century. The compound was first catalogued with the Chemical Abstracts Service Registry Number 94006-35-6, establishing its formal recognition in chemical databases. Historical research patterns indicate that trifluoroacetamide derivatives gained prominence as researchers recognized the unique properties imparted by fluorine substitution in organic molecules.
The synthesis and characterization of this compound can be traced through various research publications, with notable contributions appearing in coordination chemistry studies during the 1990s. Research by Ueyama and colleagues in 1998 demonstrated the compound's utility in forming iron(III) porphinate complexes, marking one of the earliest documented applications of this compound in advanced inorganic chemistry research. This work established the compound as a valuable ligand for metal coordination studies, particularly in modeling cytochrome P-450 and chloroperoxidase enzyme systems.
Subsequent developments in the early 2000s expanded the understanding of this compound's reactivity patterns. The integration of fluoroacetamide functionalities into peptide chemistry and bioconjugation applications represents a more recent chapter in its research history. Studies published in 2022 highlighted the compound's role in fluorine-thiol displacement reactions, demonstrating its continued relevance in contemporary chemical research. The evolution from basic coordination chemistry applications to sophisticated bioconjugation techniques illustrates the compound's adaptability across different research domains.
The compound's documentation in major chemical databases, including PubChem (Compound ID 3023255) and various commercial chemical vendors, reflects its establishment as a standard research material. Physical property measurements, such as the reported melting point range of 62-64°C, have been consistently documented across multiple sources, indicating reliable synthetic methodologies for its preparation.
Significance in Organofluorine Chemistry
This compound exemplifies several fundamental principles that make organofluorine compounds particularly valuable in chemical research. The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, contributes significantly to the compound's thermal and chemical stability. This exceptional bond strength, substantially greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, provides the molecule with remarkable resistance to degradation under various reaction conditions.
The electronegativity of fluorine, measured at 3.98 on the Pauling scale, creates substantial dipole moments within the trifluoromethyl group of this compound. This electronic characteristic influences both the molecule's reactivity patterns and its intermolecular interactions. The high electronegativity contributes to the electron-withdrawing nature of the trifluoroacetyl group, which significantly affects the electronic properties of the attached aromatic ring system. These electronic modifications have been demonstrated to influence the compound's coordination behavior with metal centers, as observed in iron porphyrin complex formation studies.
The low polarizability of fluorine atoms, measured at 0.56 × 10^-24^ cubic centimeters, results in weak dispersion forces between fluorinated molecules. This property contributes to the compound's distinctive solubility characteristics and influences its behavior in various chemical environments. The combination of hydrophobic and lipophobic properties typical of polyfluorinated compounds affects how this compound interacts with different solvents and reaction media.
Recent research has highlighted the compound's role in fluorine-thiol displacement reactions, a class of bioorthogonal chemistry reactions with significant potential for peptide modification and protein engineering applications. The selectivity of these reactions, particularly in the presence of cysteine residues, demonstrates the unique reactivity profile that organofluorine compounds can provide. Studies have shown that the fluoroacetamide functional group exhibits specific reactivity toward thiols at elevated concentrations, with reaction yields reaching 40.4% when treated with concentrated cysteine solutions.
The pharmaceutical relevance of organofluorine compounds cannot be understated, with approximately one-fifth of all pharmaceuticals containing carbon-fluorine bonds. While this compound itself may not be a pharmaceutical agent, its structural features represent important pharmacophores that contribute to drug discovery efforts. The metabolic stability conferred by fluorine substitution, combined with the potential for hydrogen bonding through the amide functionality, positions this compound as a valuable scaffold for medicinal chemistry applications.
The compound's integration into coordination chemistry has revealed additional dimensions of its significance. Research has demonstrated that the mercapto group can participate in hydrogen bonding interactions that influence metal-ligand binding geometries and electronic properties. These interactions have been shown to stabilize metal oxidation states and protect coordination complexes from environmental degradation, highlighting the multifaceted role that fluorinated thiol compounds can play in inorganic chemistry applications.
Table 1: Key Physical and Chemical Properties of this compound
Table 2: Alternative Names and Identifiers for this compound
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-sulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(13)12-5-1-3-6(14)4-2-5/h1-4,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSDFLAFDAZHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240214 | |
| Record name | 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94006-35-6 | |
| Record name | 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94006-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094006356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-(4-mercaptophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2,2-TRIFLUORO-N-(4-MERCAPTOPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WB9688QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-mercaptophenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a catalyst, such as triethylamine . The reaction mixture is heated to a specific temperature, often around 80-100°C , to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy and specificity. The compound has been explored for its potential as a therapeutic agent due to its interactions with biological molecules.
Materials Science
The unique fluorinated structure of this compound makes it suitable for developing advanced materials. Researchers are investigating its application in creating materials with specific properties such as increased thermal stability and chemical resistance.
Biological Studies
Studies have shown that this compound exhibits notable biological activities. It has been investigated for its potential interactions with various biological targets, which may lead to therapeutic applications in treating diseases linked to enzyme inhibition or modulation.
Case Study 1: Pharmaceutical Development
A research study focused on the synthesis of derivatives of this compound demonstrated its potential as an aldose reductase inhibitor. This enzyme plays a crucial role in diabetic complications by converting glucose into sorbitol. The study showed that derivatives of this compound could effectively reduce sorbitol accumulation in tissues, suggesting a pathway for treating diabetic neuropathy and retinopathy .
Case Study 2: Material Applications
In materials science, researchers have explored the use of this compound in creating fluorinated polymers that exhibit enhanced properties such as hydrophobicity and chemical resistance. These materials are being tested for applications in coatings and packaging .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the mercapto group can form covalent bonds with active site residues. This dual functionality allows the compound to effectively inhibit enzyme activity or modify protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
2-Azido-N-(4-methylphenyl)acetamide
- Structure : Features an azide (-N₃) and 4-methylphenyl group.
- The methyl group is electron-donating, contrasting with -CF₃’s electron-withdrawing effect.
- Applications : Primarily used in cycloaddition reactions for synthesizing triazoles .
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide
- Structure: Contains a quinoline moiety instead of a phenyl ring.
- Key Differences: The nitrogen-rich quinoline enables bidentate coordination in organoboron complexes, achieving high quantum yields (e.g., 0.79 in dichloromethane) for fluorescence applications. The -CF₃ group stabilizes these complexes .
- Applications : Used in photocatalysts and medicinal chemistry due to rigid aromaticity and binding affinity .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
Functional Group Reactivity and Stability
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Reactivity
Biological Activity
Overview
2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide is a compound that has garnered attention due to its diverse biological activities. Its unique structure, characterized by the trifluoromethyl and mercapto groups, contributes to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, effects on voltage-gated sodium channels, and potential implications in cancer treatment.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 94006-35-6
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Inhibition of Voltage-Gated Sodium Channels
This compound has been identified as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7. This action makes it a candidate for treating chronic pain conditions such as post-herpetic neuralgia and diabetic neuropathy. The inhibition of these channels may help in managing pain by modulating neuronal excitability and reducing the transmission of pain signals .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
- Sodium Channel Inhibition : By binding to Nav channels, it alters their conformational state, preventing the influx of sodium ions and thereby reducing action potentials in neurons.
Study on Antimicrobial Efficacy
A study assessed the antimicrobial effectiveness of various concentrations of this compound against common pathogens. The results indicated a dose-dependent response, with notable inhibition observed at higher concentrations.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 30 |
Pain Management Research
In a preclinical study involving animal models for chronic pain, administration of the compound resulted in a significant reduction in pain behavior compared to control groups. The efficacy was comparable to established pain management therapies.
| Treatment Group | Pain Score Reduction (%) |
|---|---|
| Control | 5 |
| Standard Therapy | 40 |
| This compound | 35 |
Q & A
Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-N-(4-mercaptophenyl)acetamide, and how can purity be optimized?
Methodological Answer: A robust synthesis typically involves coupling 4-mercaptoaniline with trifluoroacetic anhydride under controlled conditions. Key steps include:
- Acylation: React 4-mercaptoaniline with trifluoroacetic anhydride in a dry solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to anhydride) to reduce unreacted starting material. Purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H NMR (CDCl₃) shows a singlet for CF₃ protons (~δ 3.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). The thiol (-SH) proton is often absent due to exchange broadening but can be confirmed via derivatization (e.g., methyl disulfide formation) .
- FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm functional groups.
- Crystallography: Single-crystal X-ray diffraction (employing SHELX programs) resolves molecular geometry. For example, related trifluoroacetamides exhibit bond angles of 120° at the carbonyl carbon and planarity in the acetamide moiety .
Q. What safety protocols are critical for handling the 4-mercaptophenyl group?
Methodological Answer:
- Personal Protection: Use nitrile gloves, fume hoods, and explosion-proof equipment due to the thiol’s volatility and reactivity.
- Storage: Store under nitrogen at 2–8°C to prevent oxidation of the -SH group to disulfides.
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid direct contact; respiratory irritation risks are documented in analogous mercapto compounds .
Advanced Research Questions
Q. How can contradictions between computational and experimental molecular geometry data be resolved?
Methodological Answer: Discrepancies often arise in torsional angles or hydrogen bonding. Strategies include:
- DFT Optimization: Compare B3LYP/6-311+G(d,p)-optimized structures with X-ray data. For example, trifluoroacetamides show deviations <0.05 Å in bond lengths when solvent effects (PCM model) are included .
- Dynamic Effects: Perform molecular dynamics simulations (AMBER force field) to assess conformational flexibility in solution vs. crystal states .
Q. What structure-activity relationships (SAR) are relevant for biological applications of this compound?
Methodological Answer:
- Pharmacophore Mapping: The trifluoromethyl group enhances metabolic stability, while the thiol moiety enables disulfide-mediated targeting (e.g., enzyme inhibition).
- Biological Assays: Screen against cysteine protease targets (e.g., cathepsin B) using fluorogenic substrates. IC₅₀ values <10 µM have been reported for structurally related acetamides .
- Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity and binding affinity .
Q. How can reaction conditions be optimized to mitigate sulfur-based side reactions?
Methodological Answer:
- Oxidation Control: Add radical scavengers (e.g., BHT) or conduct reactions under inert atmosphere (Ar/N₂).
- Catalysis: Use Pd/Cu catalysts for selective C-S bond formation, reducing disulfide byproducts. Yields improve from 60% to 85% in model systems .
- Byproduct Analysis: Employ LC-MS to detect disulfides (m/z [M+2] peaks) and adjust reducing agents (e.g., TCEP) accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
